1-(4-Bromobenzyl)-4-ethylpiperazine
CAS No.: 364793-85-1
VCID: VC8109486
Molecular Formula: C13H19BrN2
Molecular Weight: 283.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(4-Bromobenzyl)-4-ethylpiperazine is an organic compound belonging to the class of piperazine derivatives. It features a piperazine ring substituted with both a bromobenzyl group and an ethyl group, contributing to its distinct chemical and biological properties. The molecular formula of this compound is C₁₃H₁₉BrN₂, with a molecular weight of approximately 283.207 g/mol . SynthesisThe synthesis of 1-(4-Bromobenzyl)-4-ethylpiperazine typically involves the reaction of 4-bromobenzyl chloride with 4-ethylpiperazine. This process can be optimized using continuous flow processes on an industrial scale to improve efficiency and yield. Potential Applications1-(4-Bromobenzyl)-4-ethylpiperazine has potential applications in pharmacology due to its unique structure, which may allow for specific interactions with biological targets. Preliminary molecular docking studies suggest that it could interact with receptors and enzymes relevant in drug design, though further research is needed to fully elucidate these interactions. Related CompoundsSeveral compounds share structural similarities with 1-(4-Bromobenzyl)-4-ethylpiperazine, including:
|
---|---|
CAS No. | 364793-85-1 |
Product Name | 1-(4-Bromobenzyl)-4-ethylpiperazine |
Molecular Formula | C13H19BrN2 |
Molecular Weight | 283.21 g/mol |
IUPAC Name | 1-[(4-bromophenyl)methyl]-4-ethylpiperazine |
Standard InChI | InChI=1S/C13H19BrN2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3 |
Standard InChIKey | DVDSQDKGMVJNFO-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)CC2=CC=C(C=C2)Br |
Canonical SMILES | CCN1CCN(CC1)CC2=CC=C(C=C2)Br |
PubChem Compound | 23437875 |
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume